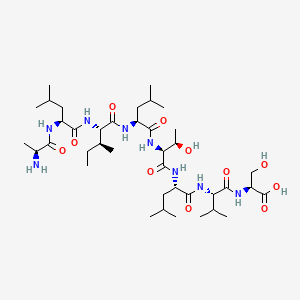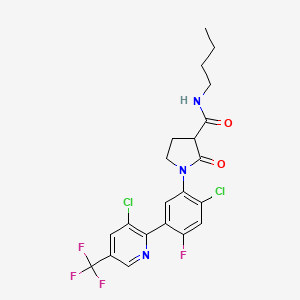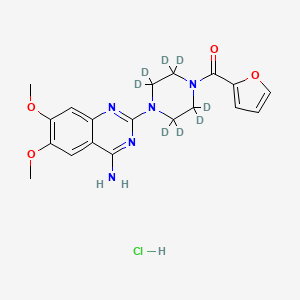
H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sex pheromone inhibitor IPD1 is a peptide compound excreted by Streptococcus faecalis donor strains harboring bacteriocin plasmid pPD1. This compound inhibits the activity of sex pheromone cPD1, playing a crucial role in the mating system of these bacteria . The molecular weight of sex pheromone inhibitor IPD1 is 828, and its amino acid sequence is H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sex pheromone inhibitor IPD1 is synthesized by Streptococcus faecalis donor strains harboring bacteriocin plasmid pPD1 . The peptide sequence is produced through the bacterial protein synthesis machinery, which involves the transcription of the plasmid DNA into mRNA and subsequent translation into the peptide sequence .
Industrial Production Methods
Industrial production of sex pheromone inhibitor IPD1 involves the cultivation of Streptococcus faecalis donor strains in a controlled environment. The bacteria are grown in nutrient-rich media, and the peptide is secreted into the surrounding medium. The peptide is then isolated and purified using techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Sex pheromone inhibitor IPD1 primarily undergoes peptide bond formation and hydrolysis reactions. These reactions are essential for the synthesis and degradation of the peptide .
Common Reagents and Conditions
The synthesis of sex pheromone inhibitor IPD1 involves the use of amino acid precursors and enzymes that facilitate peptide bond formation. The hydrolysis of the peptide can be achieved using proteolytic enzymes or acidic conditions .
Major Products Formed
The major product formed from the synthesis of sex pheromone inhibitor IPD1 is the peptide itself, with the sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH . Hydrolysis of the peptide results in the formation of individual amino acids .
Aplicaciones Científicas De Investigación
Sex pheromone inhibitor IPD1 has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and degradation mechanisms
Biology: It plays a role in understanding bacterial mating systems and the regulation of gene transfer in Streptococcus faecalis
Medicine: Research on sex pheromone inhibitor IPD1 contributes to the development of antibacterial agents that target bacterial communication systems
Industry: The peptide is used in mass spectrometry for calibration purposes
Mecanismo De Acción
Sex pheromone inhibitor IPD1 exerts its effects by inhibiting the activity of sex pheromone cPD1. This inhibition prevents the aggregation and mating of Streptococcus faecalis cells, thereby regulating gene transfer and plasmid exchange . The molecular targets of sex pheromone inhibitor IPD1 include the receptors and signaling pathways involved in the bacterial mating system .
Comparación Con Compuestos Similares
Sex pheromone inhibitor IPD1 is unique in its specific inhibition of sex pheromone cPD1 in Streptococcus faecalis. Similar compounds include other bacterial sex pheromone inhibitors and peptides involved in bacterial communication systems . These compounds share similar mechanisms of action but differ in their amino acid sequences and target specificities .
List of Similar Compounds
Propiedades
Fórmula molecular |
C39H72N8O11 |
|---|---|
Peso molecular |
829.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58)/t22-,23-,24+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
Clave InChI |
MUVGTRUVAJHATO-PDEUSXMWSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)
![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)


